6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
Overview
Description
6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to the pyridine ring, along with a hydrochloride salt form which enhances its solubility in water.
Mechanism of Action
Target of Action
The primary target of 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is various metal ions. It has been synthesized and characterized as a new pincer ligand, forming complexes with bipositive, tripositive, and uranyl metal ions .
Mode of Action
The compound interacts with its targets through coordination by a protonated aliphatic OH group. This is indicated by the downfield shift of the aliphatic OH signal upon complexation .
Biochemical Analysis
Biochemical Properties
6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It acts as a chelating ligand, exhibiting potential complexing ability through N,O-chelation or N,O,O-chelation . This compound interacts with several enzymes and proteins, including metal complexes such as zinc (II), nickel (II), and iron (III) complexes . The nature of these interactions involves coordination by the protonated aliphatic hydroxyl group, which is essential for the stability and function of the resulting complexes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit enol-keto tautomerism, which can affect its interaction with cellular components . Additionally, its chelating properties enable it to bind to metal ions within cells, potentially impacting metal ion homeostasis and related cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, through its chelating properties . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors to consider. It has been reported that the compound exhibits thermal stability, with specific thermodynamic parameters calculated using the Coats-Redfern method . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s chelating properties enable it to participate in metabolic flux, affecting metabolite levels and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions also plays a role in its distribution and transport within biological systems .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its chelating properties enable it to interact with metal ions and other biomolecules within these compartments, influencing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the hydroxymethylation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with formaldehyde in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or recrystallization to achieve high purity of the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group results in pyridine-2,6-dicarboxylic acid.
- Reduction of the carboxylic acid group yields 6-(hydroxymethyl)pyridine-2-methanol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
6-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
6-Hydroxypyridine-2-carboxylic acid: Similar structure but without the hydrochloride salt form, which may influence its solubility and stability.
Uniqueness: 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyridine ring, along with its hydrochloride salt form
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWZRYEJVSKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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